

# A Technical Guide to the Physicochemical Properties of 2-Chloroadenosine

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## Compound of Interest

Compound Name: 2-Chloro-9-(beta-D-ribofuranosyl)purine

Cat. No.: B12394519

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## Introduction

2-Chloroadenosine is a synthetic nucleoside analog of adenosine, a fundamental building block of nucleic acids and a critical signaling molecule in numerous physiological processes. Due to its resistance to degradation by adenosine deaminase, 2-Chloroadenosine exhibits enhanced metabolic stability compared to its endogenous counterpart, making it a valuable tool in pharmacological research.[1][2] It functions as a non-selective agonist for adenosine receptors, thereby modulating a wide array of cellular and systemic functions.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloroadenosine, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for 2-Chloroadenosine are summarized below.

**Table 1: General Physicochemical Properties of 2-Chloroadenosine**

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClN <sub>5</sub> O <sub>4</sub>	[4]
Molecular Weight	301.69 g/mol	[4]
Appearance	White to off-white crystalline solid/powder	
CAS Number	146-77-0	
Melting Point	133-136 °C (decomposes)	[5]

**Table 2: Solubility Profile of 2-Chloroadenosine**

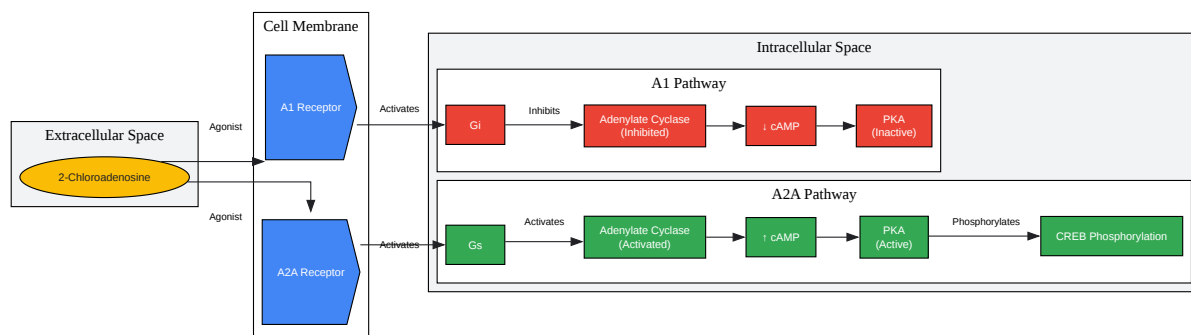
Solvent	Solubility	Source(s)
Water	Soluble (up to 25 mM)	[1]
Dimethyl Sulfoxide (DMSO)	Soluble (up to 100 mM)	[1]
Ethanol	Slightly Soluble	
Methanol	Slightly Soluble	

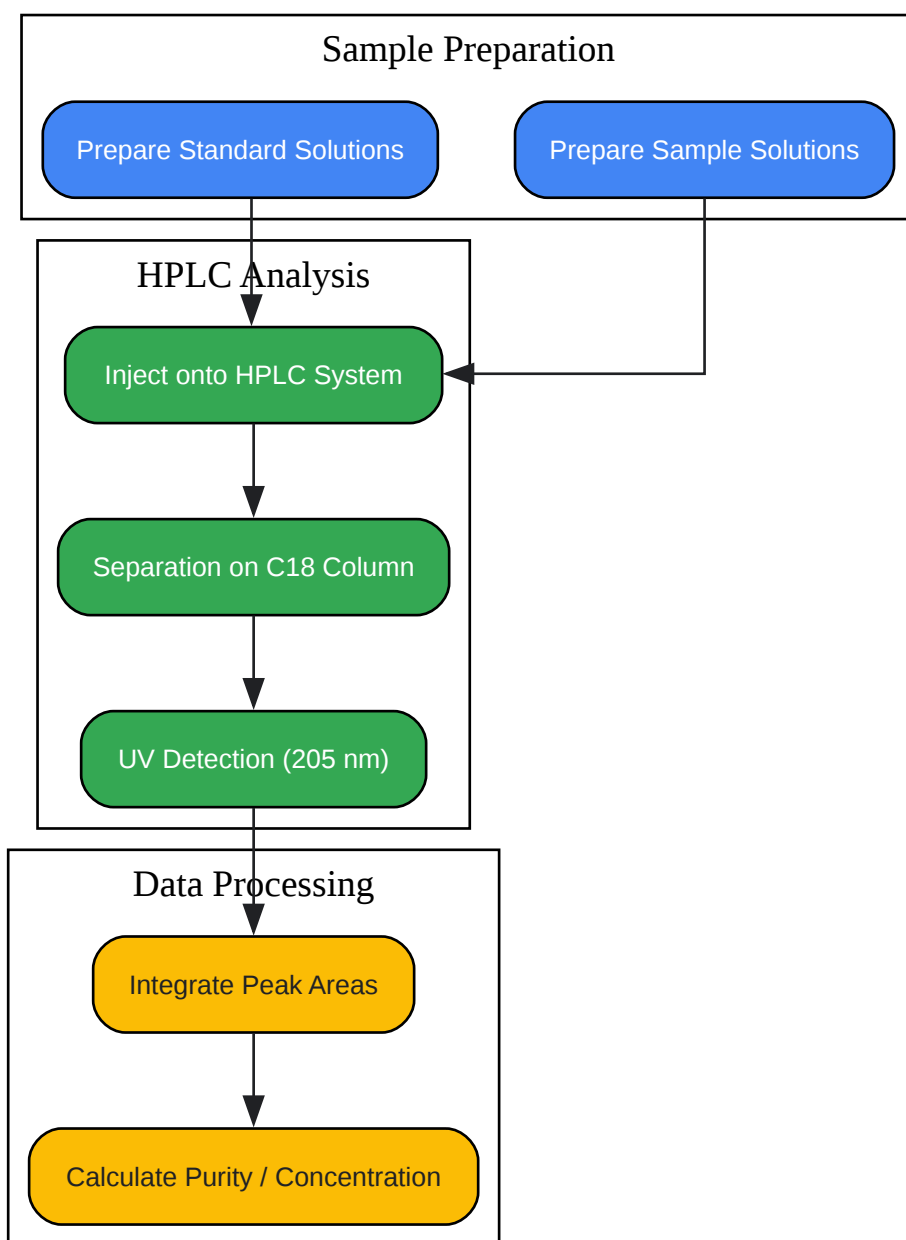
**Table 3: Ionization and Lipophilicity of 2-Chloroadenosine**

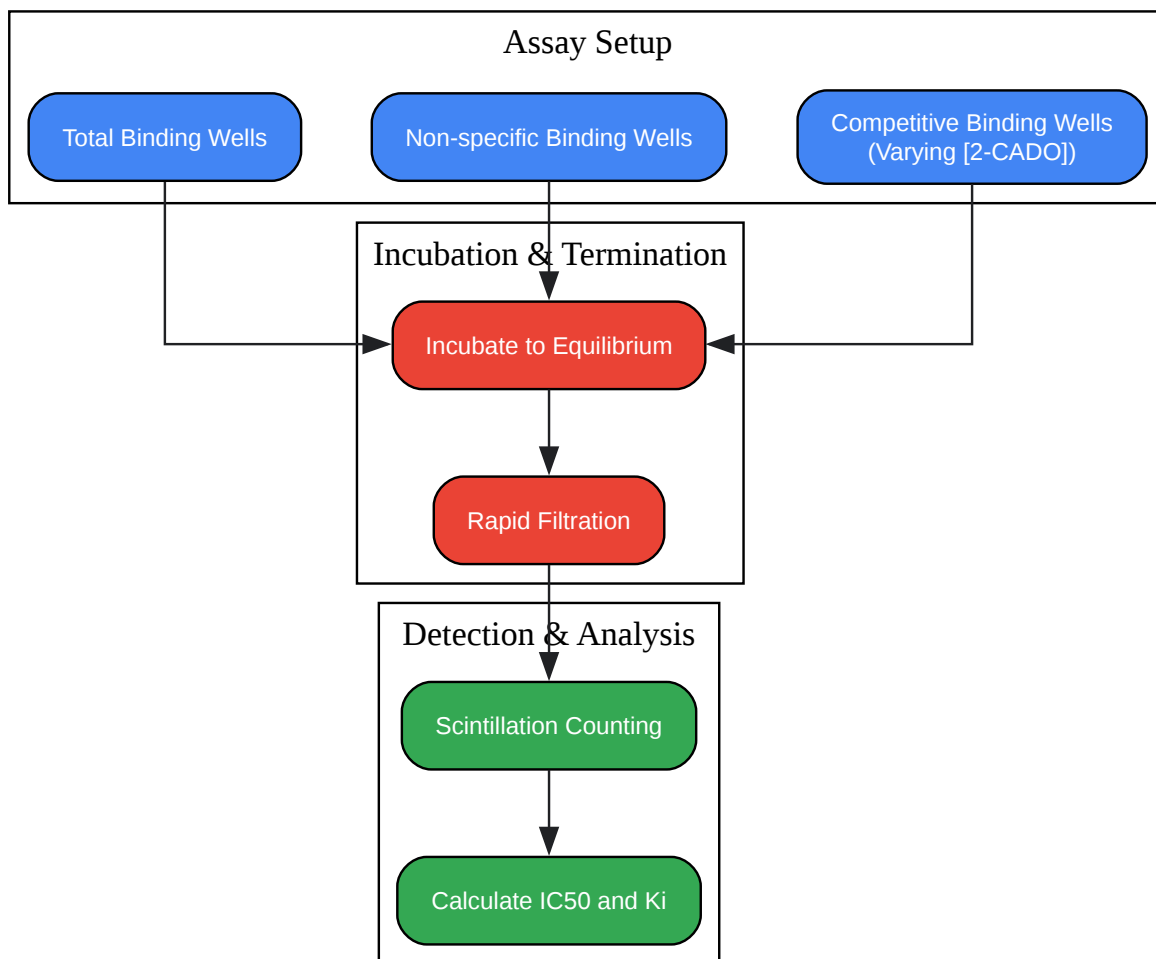
Property	Value	Notes	Source(s)
pKa	~1.5 (predicted, basic), ~10.5 (predicted, acidic)	Predicted values. Experimental determination is recommended for precise applications.	
LogP	-0.8 to -1.3 (predicted)	Predicted values indicate a high degree of hydrophilicity.	

## Signaling Pathway

2-Chloroadenosine exerts its biological effects primarily by acting as an agonist at all four subtypes of adenosine receptors: A<sub>1</sub>, A<sub>2a</sub>, A<sub>2e</sub>, and A<sub>3</sub>. These are G protein-coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades. The affinity of 2-Chloroadenosine for these receptors varies, with reported K<sub>i</sub> values of approximately 300 nM for A<sub>1</sub>, 80 nM for A<sub>2a</sub>, and 1900 nM for A<sub>3</sub> receptors.[1][3]







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